4-chloro-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide
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Overview
Description
“4-chloro-N-[2-(2-methoxyphenyl)benzamide]” is a compound that has been studied in the field of crystallography . It has a molecular formula of C14H12ClNO2 .
Molecular Structure Analysis
The molecular structure of “4-chloro-N-[2-(2-methoxyphenyl)benzamide]” has been studied using single-crystal X-ray study . The mean (C-C) is 0.002 Å .
Physical And Chemical Properties Analysis
The compound “4-chloro-N-[2-(2-methoxyphenyl)benzamide]” has a melting point of 208-209 °C and a predicted boiling point of 328.8±27.0 °C . Its predicted density is 1.281±0.06 g/cm3 .
Scientific Research Applications
Photochemical Synthesis
Dalal et al. (2017) explored the photo-reorganization of related chromen-4-ones under UV light, leading to angular pentacyclic compounds. This method presents a green synthesis approach, avoiding specific and toxic reagents, which may apply to derivatives like 4-chloro-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide for the synthesis of complex organic scaffolds (Dalal, Khanna, Kumar, & Kamboj, 2017).
Antibacterial Effects
Behrami and Dobroshi (2019) synthesized new derivatives of 4-hydroxy-chromen-2-one to evaluate their antibacterial activity. This study highlights the potential of chromen-2-one derivatives in developing substances with high antibacterial efficacy, suggesting a similar application for this compound (Behrami & Dobroshi, 2019).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-chloro-N-[2-(2-methoxyphenyl)-4-oxochromen-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClNO4/c1-28-20-5-3-2-4-17(20)22-13-19(26)18-12-16(10-11-21(18)29-22)25-23(27)14-6-8-15(24)9-7-14/h2-13H,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAIITGRDUUEHMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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